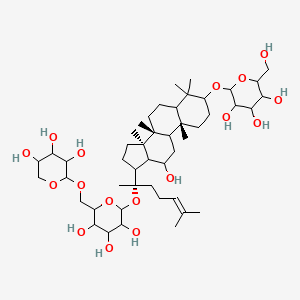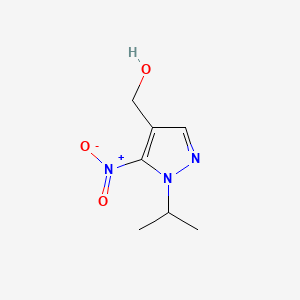
Ethyl 2,5-dichloro-4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-dichloro-4-ethoxybenzoate is an organic compound with the molecular formula C11H12Cl2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms, an ethoxy group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dichloro-4-ethoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5-dichloro-4-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichloro-4-ethoxybenzoic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.
Hydrolysis: The primary products are 2,5-dichloro-4-ethoxybenzoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 2,5-dichloro-4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,5-dichloro-4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dichloro-4-ethoxybenzoate: Similar in structure but with different positions of chlorine atoms, leading to variations in chemical reactivity and applications.
2,5-Dichlorobenzoic acid: Lacks the ethoxy and ester groups, resulting in different chemical properties and uses.
Uniqueness
Ethyl 2,5-dichloro-4-ethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and research applications where other compounds may not be suitable .
Propriétés
Formule moléculaire |
C11H12Cl2O3 |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
ethyl 2,5-dichloro-4-ethoxybenzoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
XZXNXCMYTWXRJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)Cl)C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)


![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)

![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
![2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780371.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)




